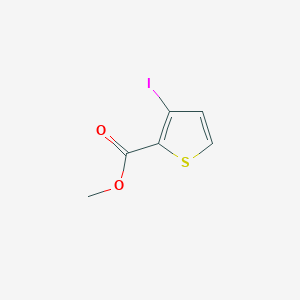

3-碘代噻吩-2-甲酸甲酯

描述

Methyl 3-iodothiophene-2-carboxylate is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocycles. Thiophenes are known for their aromaticity and are widely used in organic synthesis and pharmaceuticals. Although the provided papers do not directly discuss methyl 3-iodothiophene-2-carboxylate, they do provide insights into the chemistry of related thiophene derivatives, which can be useful in understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, the synthesis of 3-aminotetrahydrothiophene-3-carboxylic acids from 3-ketotetrahydrothiophenes is described, utilizing the Strecker and Bucherer-Bergs syntheses . Additionally, the Chan-Lam cross-coupling method is employed for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate, demonstrating the versatility of thiophene derivatives in coupling reactions . Moreover, a practical preparation method for ethyl 2-methylthiophene-3-carboxylate is reported, highlighting the operational simplicity and avoidance of strong bases . These methods provide a foundation for the synthesis of various thiophene derivatives, including potentially methyl 3-iodothiophene-2-carboxylate.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be determined using techniques such as single crystal X-ray analysis, as seen in the study of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate . Similarly, the structure of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and X-ray diffraction studies . These analyses provide detailed information on the geometrical parameters and confirm the planarity or non-planarity of the molecular structures, which is crucial for understanding the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For example, methyl 3-hydroxythiophene-2-carboxylate can be halogenated and reacted with alcohols to yield thiophene-2,4-diols, which can then be converted to other derivatives . The nitration of methyl-3-hydroxythiophene-2-carboxylate leads to products that can undergo further chemical transformations . These reactions demonstrate the reactivity of the thiophene ring and its susceptibility to electrophilic substitution, which is a common reaction pathway for thiophene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be deduced from their molecular structure and the nature of substituents. For instance, the analysis of natural bond orbital population and hyper-conjugative interactions can provide insights into the stability of the molecule . The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and physical properties, such as solubility and melting point. The crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces, are also important factors that influence the physical state and stability of the compound .

科学研究应用

有机合成

“3-碘代噻吩-2-甲酸甲酯”是有机合成中的关键中间体 . 它在各种有机化合物的合成中起着至关重要的作用,促进了有机化学的多样性和复杂性 .

医药应用

该化合物在多种医药产品的生产中具有重要意义 . 它作为合成具有不同药理性质的药物的中间体,例如:

农用化学品

“3-碘代噻吩-2-甲酸甲酯”也是农用化学品中的关键起始原料,通过噻唑隆或磺酰脲类除草剂提供除草保护 .

材料科学

噻吩衍生物,包括“3-碘代噻吩-2-甲酸甲酯”,在材料科学中被用作缓蚀剂 .

有机半导体

噻吩介导的分子,包括“3-碘代噻吩-2-甲酸甲酯”,在有机半导体的进步中发挥着重要作用 .

有机发光二极管(OLED)

作用机制

Target of Action

Methyl 3-iodothiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of biological activities and are used in medicinal chemistry to develop compounds with diverse biological effects . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.41 , which may influence its distribution in the body.

Action Environment

The stability and efficacy of Methyl 3-iodothiophene-2-carboxylate can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound.

安全和危害

“Methyl 3-iodothiophene-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

未来方向

“Methyl 3-iodothiophene-2-carboxylate” is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs . It is also a key starting material in agrochemical products, providing herbicidal protection . Therefore, the future directions of this compound are likely to continue in these areas.

属性

IUPAC Name |

methyl 3-iodothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVZCJDXKDUWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374955 | |

| Record name | methyl 3-iodothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62353-77-9 | |

| Record name | methyl 3-iodothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-iodothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Methyl 3-iodothiophene-2-carboxylate in the synthesis of thieno[2,3-c]quinolines?

A1: Methyl 3-iodothiophene-2-carboxylate is utilized as a reactant in a Suzuki cross-coupling reaction with 2-nitrophenylboronic acid. [, ] This reaction yields Methyl 3-(2-nitrophenyl)thiophene-2-carboxylate, which serves as a crucial intermediate in the multi-step synthesis of various thieno[2,3-c]quinoline derivatives. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302164.png)